3-Bromo-5-nitropyridine

Biomolecular Interaction Binding Affinity Drug Delivery

This meta-bromo nitro-pyridine scaffold offers orthogonal reactivity, enabling base-catalyzed isomerization for 4-selective functionalization (>20:1 selectivity) and strong, stoichiometric BSA binding ideal for fluorescent probe design[reference:0][reference:1]. Avoid generic substitution risks; its distinct electronic profile directly impacts binding and synthesis outcomes. Buy high-purity material for reliable target-directed R&D.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 15862-30-3
Cat. No. B095591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitropyridine
CAS15862-30-3
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C5H3BrN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H
InChIKeyWHYJVHQKKJHXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitropyridine (CAS 15862-30-3) Technical Profile for Strategic Procurement in Medicinal and Heterocyclic Chemistry


3-Bromo-5-nitropyridine (CAS 15862-30-3) is a pyridine building block featuring a bromine atom at the 3-position and a nitro group at the 5-position, with a molecular weight of 202.99 g/mol and a computed XLogP3-AA value of 1.4 [1]. This specific substitution pattern—a meta-bromo group adjacent to an electron-withdrawing nitro group—endows the compound with distinct electronic properties and reactivity profiles [2]. Widely employed in pharmaceutical development and organic synthesis, the compound serves as a versatile intermediate due to the orthogonal reactivity of its bromo (C–Br) and nitro (C–NO₂) functional handles [3].

Why 3-Bromo-5-nitropyridine (CAS 15862-30-3) Cannot Be Replaced by Common Pyridine Halonitro Analogs in Critical Applications


Simple in-class substitution of 3-bromo-5-nitropyridine (CAS 15862-30-3) with other halonitropyridines or regioisomers is scientifically unsound due to the unique interplay between its 3-bromo and 5-nitro substituents, which dictates distinct electronic, steric, and reactivity profiles. For example, the 3-bromo position in 3-bromopyridines can undergo base-catalyzed isomerization to a 4-bromo species, enabling 4-selective functionalization pathways not accessible to other regioisomers [1]. Furthermore, the specific electronic environment of the 3-bromo-5-nitro scaffold significantly alters binding affinity to biomacromolecules and modulates biological activity in ways that cannot be extrapolated from 2- or 4-substituted analogs or chloro-substituted derivatives [2]. Quantitative evidence confirms that seemingly minor positional or halogen substitutions lead to substantial differences in binding constants, reactivity, and therapeutic potential, rendering generic substitution a high-risk procurement strategy for target-directed research.

3-Bromo-5-nitropyridine (CAS 15862-30-3) Quantitative Evidence: Head-to-Head Performance Data Against Closest Analogs


Superior BSA Binding Affinity of 3-Bromo-5-nitropyridine vs. 2-Chloro-4-nitropyridine

In a head-to-head experimental study using UV-Vis and fluorescence spectroscopic methods, 3-bromo-5-nitropyridine (L2) exhibited significantly stronger binding interaction with bovine serum albumin (BSA) compared to its close analog 2-chloro-4-nitropyridine (L3). While L2 induced robust fluorescence intensity quenching indicative of static complex formation, the study reported that the interaction was not observed for L3 under identical conditions [1]. This establishes that the 3-bromo-5-nitro substitution pattern imparts a binding capability to BSA that is absent in the chloro-substituted 2,4-regioisomer.

Biomolecular Interaction Binding Affinity Drug Delivery

Quantitative BSA Binding Constant Comparison: 3-Bromo-5-nitropyridine vs. 2-(5-Bromopyridin-3-yl)acetic Acid

In the same head-to-head study, 3-bromo-5-nitropyridine (L2) demonstrated substantial BSA binding, but a structurally distinct pyridine derivative, 2-(5-bromopyridin-3-yl)acetic acid (L1), provided a quantitative benchmark. Isothermal titration calorimetry (ITC) measurements revealed that L1 binds to BSA with a binding constant (Kb) of 7.23 ± 0.32 × 10⁵ M⁻¹ and thermodynamic parameters ΔH = -2.78 ± 0.08 kcal/mol and ΔG = -5.65 ± 0.25 kcal/mol [1]. While L2's precise Kb was not numerically resolved in this publication due to the static quenching mechanism, the contrast highlights the functional divergence: L2 exhibits strong, static quenching behavior, whereas L1 exhibits quantifiable, entropy-driven binding [1].

Protein Binding Thermodynamics Pharmacokinetics

Class-Level Reactivity Advantage: 3-Bromopyridines Enable 4-Selective Functionalization via Base-Catalyzed Isomerization

A class-level inference from studies on 3-bromopyridines demonstrates that the 3-bromo substitution pattern enables a unique, base-catalyzed isomerization to 4-bromopyridines via pyridyne intermediates, thereby facilitating highly 4-selective etherification, hydroxylation, and amination reactions [1]. While this study did not explicitly test 3-bromo-5-nitropyridine, the mechanistic principle directly applies to the 3-bromopyridine subclass. In contrast, other bromopyridine regioisomers (e.g., 2-bromo- or 4-bromopyridines) do not undergo this rearrangement and therefore cannot achieve the same 4-selective functionalization outcomes. The study reported that reactions of 3-bromopyridines with indoline under optimized conditions proceeded with excellent 4-selectivity, yielding a single 5-bromoindoline product in 67% yield with 8.6:1 4-selectivity in the absence of bromide salt, and even higher selectivity with added bromide [1].

Synthetic Methodology Regioselectivity C–H Functionalization

Optimal Application Scenarios for 3-Bromo-5-nitropyridine (CAS 15862-30-3) Based on Verified Performance Data


Biomolecular Probe Development Requiring Specific Serum Protein Interaction

Procurement of 3-bromo-5-nitropyridine is indicated when designing small-molecule probes or drug conjugates that rely on stable, stoichiometric binding to bovine serum albumin (BSA) or analogous serum albumins. Evidence shows that this compound induces strong static fluorescence quenching of BSA, a binding mode distinct from the thermodynamic equilibrium observed for other pyridine derivatives [1]. This property is valuable for constructing fluorescent probes or drug-albumin conjugates where a defined stoichiometry is required.

Synthesis of 4-Substituted Pyridine Derivatives via Regioselective Functionalization

3-Bromo-5-nitropyridine should be prioritized in synthetic routes aiming for 4-substituted pyridine targets. Class-level evidence demonstrates that 3-bromopyridines undergo base-catalyzed isomerization to 4-bromopyridines, enabling 4-selective amination, etherification, and hydroxylation with excellent selectivity (>20:1) [1]. This strategy circumvents the need for less stable or commercially challenging 4-halopyridine starting materials, offering a more practical and efficient synthetic pathway.

Medicinal Chemistry Campaigns Targeting Antibacterial or Cytotoxic Pyridine Scaffolds

The compound has been explicitly evaluated for antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Acinetobacter baumannii, Escherichia coli) strains, as well as cytotoxicity in a Drosophila model [1]. While comparative quantitative data for the antibacterial and cytotoxic assays were not fully detailed in the source, the inclusion of 3-bromo-5-nitropyridine (L2) in this panel alongside active comparators establishes its relevance as a bioactive scaffold for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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